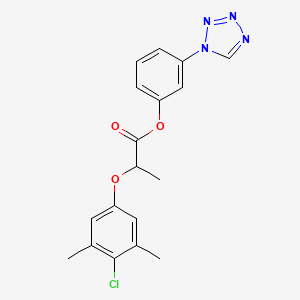
3-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3,5-dimethylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a phenyl group linked to a chlorinated dimethylphenoxy propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPANOATE typically involves multiple steps. One common method includes the formation of the tetrazole ring through the reaction of an appropriate amine with triethyl orthoformate and sodium azide in the presence of a catalyst such as tributylmethylammonium chloride in DMSO . The phenyl group is then introduced through a substitution reaction, followed by the attachment of the chlorinated dimethylphenoxy propanoate moiety via esterification or similar coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, recyclable catalysts) are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: The phenyl and chlorinated dimethylphenoxy groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while reduction could produce amine or hydroxyl derivatives.
Scientific Research Applications
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPANOATE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazole: A simpler tetrazole derivative with similar chemical properties but less complex structure.
4-Chloro-3,5-dimethylphenoxyacetic acid: Shares the chlorinated dimethylphenoxy moiety but lacks the tetrazole ring.
Tetrazole-based drugs: Such as losartan, which also features a tetrazole ring and is used for its antihypertensive properties.
Uniqueness
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPANOATE is unique due to its combination of a tetrazole ring and a chlorinated dimethylphenoxy propanoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less complex analogs .
Properties
Molecular Formula |
C18H17ClN4O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(4-chloro-3,5-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-7-16(8-12(2)17(11)19)25-13(3)18(24)26-15-6-4-5-14(9-15)23-10-20-21-22-23/h4-10,13H,1-3H3 |
InChI Key |
QXAQYXZCAYAQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


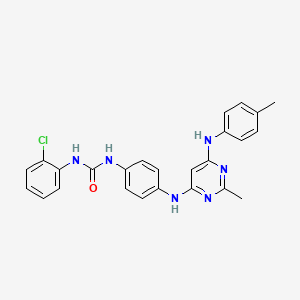
![4-(1H-tetrazol-1-yl)phenyl [4-(propan-2-yl)phenoxy]acetate](/img/structure/B11327951.png)
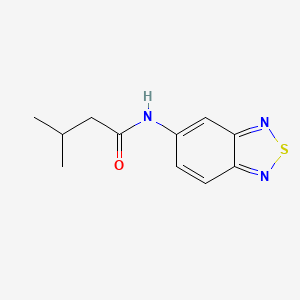
![Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11327960.png)
![2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B11327966.png)
![(2E)-3-(4-chlorophenyl)-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B11327968.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11327975.png)
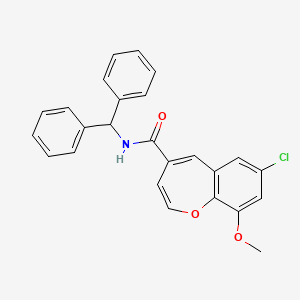
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11328019.png)
![5-(3-fluoro-4-methylphenyl)-3-(3-hydroxypropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328027.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11328034.png)
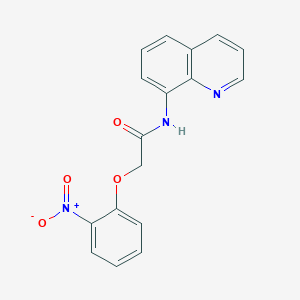
![1-methyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11328046.png)
![Propan-2-yl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11328053.png)
